Methyl N-methyl-N-phenylcarbamimidate

Description

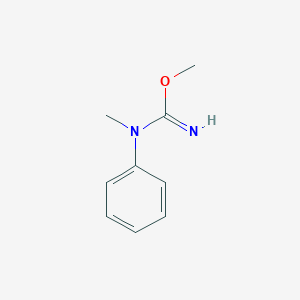

Structure

2D Structure

3D Structure

Properties

CAS No. |

61979-21-3 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

methyl N-methyl-N-phenylcarbamimidate |

InChI |

InChI=1S/C9H12N2O/c1-11(9(10)12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |

InChI Key |

UYOYYQOTMLHIMD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=N)OC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Methyl N Methyl N Phenylcarbamimidate

Elucidation of Fundamental Reaction Pathways Involving the Carbamimidate Moiety

The carbamimidate moiety, characterized by the O-C(=N)-N linkage, is analogous to both amides and esters in its electronic structure, yet it possesses unique reactivity. The delocalization of the nitrogen lone pair into the C=N π-system influences the reactivity of the entire functional group.

Nucleophilic Addition Reactions to the Carbamimidate Carbon

The carbon atom of the carbamimidate group is electrophilic due to its bonds with two electronegative heteroatoms (oxygen and the imine nitrogen). This electrophilicity makes it susceptible to attack by nucleophiles. The reaction is analogous to the nucleophilic addition to carbonyls or imines. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, breaking the C=N π-bond and forming a tetrahedral intermediate. This intermediate is subsequently stabilized, often by protonation of the nitrogen atom, to yield the final addition product. The rate of this addition is influenced by both the steric and electronic properties of the substituents and the strength of the incoming nucleophile. masterorganicchemistry.com

| Nucleophile (Nu-) | Reagent Type | Expected Product Class | Notes |

|---|---|---|---|

| H₂O / OH⁻ | Water / Hydroxide (B78521) | Urea (B33335) derivative + Alcohol | This reaction constitutes hydrolysis (see section 3.2.1). |

| R'OH / R'O⁻ | Alcohols / Alkoxides | Orthoformate- or Aminal-ester-like adducts | The reaction can lead to an exchange of the methoxy (B1213986) group. |

| R'MgX | Grignard Reagents | Substituted Guanidine (B92328) derivative | Addition of an alkyl/aryl group to the central carbon. |

| H⁻ | Hydride Reagents (e.g., NaBH₄) | Formamidine derivative | Reduction of the C=N bond. |

Electrophilic Attack on the Carbamimidate Nitrogen Centers

The molecule possesses two nitrogen atoms, both of which have lone pairs of electrons and are potential sites for electrophilic attack.

The sp²-hybridized Imine Nitrogen: This nitrogen is generally less basic and less nucleophilic than the amino nitrogen due to its higher s-character and the involvement of its lone pair in the π-system's resonance. However, it is the primary site of protonation under acidic conditions.

The sp³-hybridized Amino Nitrogen (N-methyl-N-phenyl): This nitrogen is more nucleophilic and is the likely site of attack for other electrophiles, such as alkyl halides or acyl chlorides. idc-online.com

Reactions with electrophiles can lead to the formation of quaternary ammonium-like salts or N-acylated products. The specific site of attack can be influenced by steric hindrance around the N-phenyl group and the nature of the electrophile. nih.gov

Proton Transfer and Tautomerization Equilibria

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in rapid equilibrium. For carbamimidates, the most relevant equilibrium is an imine-enamine type tautomerization, although the specific structure of this compound limits the possibilities. libretexts.org The primary equilibrium involves the protonation of the imine nitrogen. While true proton transfer to form a stable neutral tautomer is not favored due to the lack of an available proton on an adjacent atom, the molecule can exist in different protonated states or engage in intermolecular proton exchange. The equilibrium between the neutral form and its conjugate acid is fundamental to its acid-base chemistry and catalytic behavior in certain reactions.

Stability and Decomposition Pathways in Diverse Chemical Environments

The stability of this compound is dependent on environmental factors such as pH, temperature, and the presence of nucleophiles or electrophiles.

Hydrolytic Stability Mechanisms

The hydrolysis of carbamimidates is analogous to the hydrolysis of esters and amides, typically proceeding via a nucleophilic acyl substitution-type mechanism. The reaction can be catalyzed by either acid or base. researchgate.netscielo.br

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbamimidate carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond and releasing a methoxide (B1231860) ion. The final products after proton transfer are N-methyl-N-phenylurea and methanol (B129727).

Acid-Catalyzed Hydrolysis: In an acidic medium, the imine nitrogen is first protonated. This protonation increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. scielo.br A tetrahedral intermediate is formed, and subsequent proton transfers and elimination of methanol lead to the formation of the protonated urea derivative.

Studies on related carbamate (B1207046) structures show that hydrolysis often proceeds through a bimolecular (BAc2) mechanism. researchgate.netscielo.br

| Catalysis | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Acid-Catalyzed | Protonation of the imine nitrogen. | Nucleophilic attack by water on the carbamimidate carbon. | Elimination of methanol after proton transfer. |

| Base-Catalyzed | Nucleophilic attack by hydroxide ion on the carbamimidate carbon. | Formation of a tetrahedral intermediate. | Elimination of methoxide ion, followed by protonation. |

Thermal Decomposition Processes

When subjected to elevated temperatures, carbamimidates, like the structurally related carbamates, can undergo thermal decomposition. The specific pathways are highly dependent on the structure of the molecule and the reaction conditions (e.g., gas phase vs. liquid phase). mdpi.com

For carbamates, common decomposition pathways involve the elimination of an alcohol to form an isocyanate. mdpi.com By analogy, this compound could potentially decompose via several routes:

Isocyanate Formation: A retro-addition type reaction could lead to the formation of an isocyanate and an amine. This could involve the elimination of methanol to yield a carbodiimide (B86325) intermediate, which could further react or rearrange.

Elimination Pathway: Another plausible pathway, similar to that observed for some carbamates, is elimination to produce N-methylaniline and methyl isocyanate. rsc.org

Radical Pathways: At very high temperatures, homolytic cleavage of C-N or C-O bonds could initiate radical decomposition pathways, leading to a complex mixture of products.

The thermal stability is generally lower than that of corresponding amides due to the presence of the more labile C-O bond.

Regioselectivity and Stereoselectivity in Carbamimidate Transformations

Regioselectivity:

Regioselectivity in reactions involving this compound would primarily be a consideration in transformations where multiple reactive sites could be involved. For instance, in reactions with unsymmetrical reagents, the site of attack would determine the final product. However, due to a lack of specific documented reactions for this compound, a detailed discussion on regioselectivity remains speculative. In general, for related O-alkylisoureas, nucleophilic attack predominantly occurs at the carbon of the O-alkyl group, leading to its transfer.

Stereoselectivity:

The stereochemical outcome of reactions involving carbamimidates is a critical aspect, particularly when chiral centers are involved. Research on analogous O-alkylisoureas has demonstrated that these compounds can participate in stereoselective reactions. For instance, in nucleophilic substitution reactions at a chiral center, the use of O-alkylisoureas as alkylating agents can proceed with a high degree of stereoselectivity.

One of the key findings in the study of O-alkylisoureas is their ability to facilitate S(_N)2 reactions with clean inversion of configuration. researchgate.netnih.gov This is a hallmark of a stereospecific reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

A plausible stereoselective transformation involving a chiral alcohol and a carbodiimide to form a chiral O-alkylisourea, which then reacts with a nucleophile, is depicted in the following table:

| Reactant 1 (Chiral Alcohol) | Reactant 2 (Carbodiimide) | Intermediate (Chiral O-Alkylisourea) | Nucleophile (Nu⁻) | Product | Stereochemical Outcome |

| (R)-Alcohol | N,N'-Dicyclohexylcarbodiimide (DCC) | (R)-O-Alkylisourea | Carboxylate (R'COO⁻) | (S)-Ester | Inversion of Configuration |

This stereochemical inversion is consistent with a backside attack by the nucleophile on the carbon atom bearing the isourea leaving group, characteristic of an S(_N)2 mechanism. The bulky N,N'-disubstituted urea that is formed is an excellent leaving group, facilitating this transformation.

Role as a Leaving Group in Organic Reactions

The N-methyl-N-phenylcarbamimidate moiety, after protonation or activation, can function as an effective leaving group in various organic reactions. The ability of a species to act as a good leaving group is inversely related to its basicity; weak bases are generally good leaving groups. masterorganicchemistry.com The protonated form of the corresponding urea (N-methyl-N-phenylurea) is a stable, neutral molecule, making the carbamimidate a competent leaving group.

O-alkylisoureas are well-established as precursors to good leaving groups in nucleophilic substitution reactions. researchgate.netnih.gov The general mechanism involves the protonation of one of the nitrogen atoms of the isourea, which makes the carbon of the O-alkyl group more electrophilic and facilitates the departure of the neutral urea molecule upon nucleophilic attack.

The effectiveness of the O-alkylisourea as a leaving group is demonstrated in the esterification of carboxylic acids, where an alcohol is first converted to an O-alkylisourea. This intermediate then reacts with a carboxylate nucleophile, with the N,N'-disubstituted urea acting as the leaving group. researchgate.netnih.gov

Table of Leaving Group Ability:

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| H₂O | H₃O⁺ | ~ -1.7 | Good |

| Cl⁻ | HCl | ~ -7 | Good |

| R-N(H)C(=O)NHR' (Urea) | R-N(H)C(=O)N(H)R'⁺ | ~ 0 | Good (as neutral molecule) |

| F⁻ | HF | ~ 3.2 | Moderate |

| RCOO⁻ | RCOOH | ~ 4-5 | Poor |

| HO⁻ | H₂O | ~ 15.7 | Very Poor |

Computational and Theoretical Investigations of Methyl N Methyl N Phenylcarbamimidate Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Molecular Geometries and Vibrational Frequencies

No published DFT studies specifically detailing the optimized molecular geometries and vibrational frequencies for Methyl N-methyl-N-phenylcarbamimidate were found. Such studies would typically provide insights into bond lengths, bond angles, and the vibrational modes of the molecule, which are fundamental for its characterization.

A conformer analysis and the corresponding energy landscape for this compound have not been documented. This type of analysis is crucial for understanding the molecule's flexibility and identifying its most stable three-dimensional structures.

Specific HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy values and visualizations for this compound are not available in the literature. This analysis is essential for understanding the molecule's electronic properties, reactivity, and potential for participating in chemical reactions.

Ab Initio and Semi-Empirical Methods for Electronic Properties

There is no record of ab initio or semi-empirical calculations being performed to determine the electronic properties of this compound. These methods could provide alternative or complementary information to DFT studies regarding the molecule's electronic structure.

Reaction Mechanism Elucidation through Transition State Calculations

The elucidation of reaction mechanisms involving this compound through transition state calculations has not been reported. These calculations are vital for identifying the intermediate structures and energy barriers of chemical reactions.

No studies involving Potential Energy Surface (PES) scanning for reactions of this compound were identified. PES scans are instrumental in exploring the energy profile of a reaction as a function of geometric changes, helping to locate transition states and intermediates.

Due to the absence of transition state calculations and PES scans, no data on the activation energies and reaction energies for any proposed reactions of this compound are available.

Solvent Effects on Reaction Energetics and Mechanisms

The chemical environment plays a crucial role in dictating the energetics and mechanisms of reactions involving carbamate (B1207046) and carbamimidate functionalities. Solvents can influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products to varying degrees. rsc.org Computational studies on analogous systems, such as the hydrolysis of N-methylmaleamic acid, have demonstrated the significant impact of the solvent on reaction kinetics. researchgate.net The choice of solvent can alter the free energy barriers of reactions, potentially favoring one mechanism over another. rsc.org

Theoretical investigations of solvent effects typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk electrostatic effects of the solvent. mdpi.comsid.ir Explicit solvent models, on the other hand, involve including a discrete number of solvent molecules in the quantum mechanical calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are often critical in determining reaction pathways. researchgate.net

For a molecule like this compound, the polarity of the solvent is expected to significantly influence its reactivity, particularly in reactions such as hydrolysis. In polar protic solvents, such as water, explicit solvent molecules can participate directly in the reaction mechanism, for instance, by acting as proton shuttles in hydrolysis reactions. Computational studies on related amides have shown that water molecules can assist in proton transfer steps, thereby lowering the activation energy. researchgate.net

The stability of tautomers of related heterocyclic compounds, such as aminothiadiazoles, has also been shown to be influenced by solvent polarity. sid.ir While tautomerism might be less prevalent in this compound compared to more acidic or basic systems, the principle of differential solvation of isomers or conformers remains relevant. The dipole moment of different conformations can interact differently with the solvent's dielectric field, leading to a solvent-dependent equilibrium. sid.ir

To illustrate the magnitude of solvent effects on reaction energetics, the following table presents hypothetical data based on computational studies of related carbamate reactions. This data showcases how the activation energy of a reaction can vary in different solvent environments.

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 35.2 |

| Toluene | 2.4 | 32.8 |

| Acetone | 20.7 | 28.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 26.1 |

| Water | 78.4 | 24.7 |

Quantitative Structure-Reactivity Relationship (QSAR) Studies from Theoretical Parameters

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their observed reactivity or biological activity. Theoretical parameters derived from computational chemistry are frequently used as descriptors in QSAR studies due to their ability to quantify various aspects of a molecule's electronic and steric properties. nih.gov

For a class of compounds like carbamates, QSAR models have been developed to predict their activity as, for example, insecticides. researchgate.net These models often utilize a combination of electronic, topological, and steric descriptors to build a predictive relationship.

Electronic Descriptors: These parameters describe the electronic distribution within a molecule and are crucial for understanding its reactivity. For this compound, key electronic descriptors would include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Mulliken and Natural Bond Orbital (NBO) charges: These provide an estimation of the partial atomic charges on each atom, highlighting potentially electrophilic or nucleophilic sites.

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular weight and volume: These basic descriptors correlate with the size of the molecule.

Connectivity indices (e.g., Wiener index, Kier & Hall indices): These indices quantify the degree of branching and connectivity within the molecular graph.

A typical QSAR study on a series of carbamate derivatives might yield a regression equation that links these descriptors to a specific activity, such as the inhibition constant (Ki) for an enzyme. For instance, a hypothetical QSAR model for the reactivity of a series of N-aryl carbamates could take the form:

log(1/Ki) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Dipole) + β₄(LogP) + ...

The following table provides examples of theoretical parameters that could be calculated for this compound and used in QSAR studies. The values are illustrative and based on typical ranges observed for similar N-aryl carbamate compounds in computational studies. nih.gov

| Theoretical Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV |

| Dipole Moment | Measure of molecular polarity | 2.1 D |

| Mulliken Charge on Carbonyl Carbon | Partial charge on the imidate carbon | +0.45 e |

| Molecular Weight | Sum of atomic weights | 178.22 g/mol |

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl N Methyl N Phenylcarbamimidate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the initial characterization of molecular structures, providing a fingerprint of the functional groups present within a molecule. For Methyl N-methyl-N-phenylcarbamimidate, both FTIR and Raman spectroscopy offer complementary information to build a complete picture of its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands are expected for its key functional groups. The C=N imine stretch is a crucial diagnostic peak, typically appearing in the region of 1690-1640 cm⁻¹. The C-O-C ether linkage will exhibit a strong, characteristic stretching vibration, usually found in the 1250-1050 cm⁻¹ range. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region. The N-methyl group would show C-H stretching and bending vibrations.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch (N-CH₃, O-CH₃) |

| 1690-1640 | Strong | C=N Imine Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450-1350 | Medium | C-H Bending (N-CH₃, O-CH₃) |

| 1250-1050 | Strong | C-O-C Asymmetric Stretch |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. For this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal. The C=N stretch, while also IR active, should be observable in the Raman spectrum as well. The C-O-C and N-CH₃ vibrations will also have characteristic Raman shifts.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (N-CH₃, O-CH₃) |

| 1690-1640 | Medium | C=N Imine Stretch |

| ~1600 | Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of structural information. The aromatic protons on the phenyl group would appear as a multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The chemical shift and splitting pattern of these protons would depend on the substitution pattern and the electronic effects of the carbamimidate group. The protons of the N-methyl and O-methyl groups would each give rise to a singlet, with distinct chemical shifts. The O-methyl protons would likely appear in the range of 3.5-4.0 ppm, while the N-methyl protons would be expected at a slightly lower field, around 3.0-3.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The most downfield signal would correspond to the imine carbon (C=N) of the carbamimidate group, likely appearing in the 150-170 ppm range. The aromatic carbons would resonate in the 120-150 ppm region, with the carbon attached to the nitrogen appearing at a different chemical shift compared to the others due to the heteroatom's influence. The O-methyl and N-methyl carbons would have characteristic signals in the upfield region, typically between 30 and 60 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 (m) | 120 - 150 |

| O-CH₃ | 3.5 - 4.0 (s) | 50 - 60 |

| N-CH₃ | 3.0 - 3.5 (s) | 30 - 45 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the phenyl ring. No cross-peaks would be expected for the singlet methyl signals.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the O-methyl proton signal to the O-methyl carbon signal, and another cross-peak linking the N-methyl protons to the N-methyl carbon. It would also correlate each aromatic proton with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

For this compound (C₉H₁₂N₂O), the molecular weight is 164.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 164. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways could include:

Loss of the methoxy (B1213986) group (•OCH₃), leading to a fragment ion at m/z = 133.

Cleavage of the N-phenyl bond, resulting in a fragment corresponding to the phenyl group (m/z = 77) or the remaining part of the molecule.

Fragmentation of the carbamimidate core, leading to various smaller charged fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 164 | [M]⁺ |

| 133 | [M - •OCH₃]⁺ |

| 105 | [C₆H₅N=C=O]⁺ or related isomers |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule. nih.gov

The molecular formula for this compound is C₉H₁₂N₂O. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

Table 1: Calculation of Theoretical Exact Mass for C₉H₁₂N₂O

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 164.094963 |

Experimentally, HRMS analysis of a purified sample of this compound would yield an m/z value for the protonated molecule ([M+H]⁺) that closely matches the theoretical value of 165.102788 Da. The ability to distinguish between compounds with the same nominal mass but different elemental formulas is a key advantage of HRMS. nih.gov For instance, a feature at a nominal mass of 164 could have multiple possible formulas, but an exact mass measurement of 164.0950 ± 0.0005 Da provides high confidence in the assigned elemental composition of C₉H₁₂N₂O.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural characteristics of this compound by studying its fragmentation patterns. In an MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 165.1) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant product ions. The resulting product ion spectrum serves as a molecular fingerprint.

The fragmentation pathways can be rationalized based on the structure of the molecule. Key bond cleavages are expected to occur at the most labile sites, such as the ether linkage and bonds adjacent to the nitrogen atoms and the phenyl ring. The analysis of these fragments provides valuable information for structural confirmation. nih.govmdpi.com

Table 2: Plausible Fragmentation Pathway for [C₉H₁₂N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Proposed Structure |

|---|---|---|---|---|

| 165.1 | 134.1 | CH₃OH (Methanol) | C₉H₁₀N₂ | Phenyl-N-methylcyanamide cation |

| 165.1 | 106.1 | CH₃NCO (Methyl isocyanate) | C₇H₉N | N-Methylaniline cation |

| 165.1 | 91.1 | C₂H₆N₂O | C₇H₇ | Tropylium cation |

The study of these fragmentation pathways is essential for differentiating isomers and identifying the compound within complex mixtures, where chromatographic separation may be insufficient. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons to higher energy orbitals. msu.edu The parts of a molecule that absorb light in this region are known as chromophores. msu.edu

For this compound, the primary chromophore is the phenyl ring. The presence of π-electrons in the aromatic system and non-bonding electrons on the nitrogen and oxygen atoms allows for specific electronic transitions. The conjugation between the phenyl ring and the nitrogen atom influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Table 3: Chromophores and Expected Electronic Transitions

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-220 nm (E-band), ~250-270 nm (B-band) |

| C=N Imine | n → π* | ~300 nm (weak) |

The B-band of the benzene (B151609) ring, which is sensitive to substitution, is expected to be observed around 250-270 nm. The exact position and intensity (molar absorptivity, ε) of the absorption bands can be affected by the solvent polarity. This technique is useful for confirming the presence of the aromatic system and studying the electronic effects of the substituent groups. msu.edu

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov The direct analysis of this compound by GC-MS may be possible, but its polarity and molecular weight might lead to poor peak shape or thermal degradation in the injector or column.

For compounds that are not sufficiently volatile, derivatization is a common strategy. mdpi.com This involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. For a compound like this compound, silylation is a potential derivatization method, although methylation is also widely applicable to enhance GC-MS detectability. mdpi.com The resulting derivative would exhibit improved chromatographic behavior, allowing for accurate quantification and identification based on its characteristic mass spectrum. The mass spectrometer detector provides high sensitivity and selectivity, with identification confirmed by matching the obtained spectrum with library spectra or a known standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally well-suited technique for the analysis of this compound in complex matrices. ingenieria-analitica.com It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

A reversed-phase HPLC method would likely be used for separation, where the compound is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time provides one level of identification.

After elution from the LC column, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for polar molecules. The MS/MS detector is then operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This high specificity allows for accurate quantification even at very low concentrations, with minimal interference from matrix components. ingenieria-analitica.comnih.gov

Table 4: Typical LC-MS/MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 165.1 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. youtube.com To monitor a reaction producing this compound, small aliquots are taken from the reaction mixture at different time points and spotted onto a TLC plate (e.g., silica (B1680970) gel). youtube.comthieme.de

Spots of the starting materials and a reference standard of the pure product are applied alongside the reaction mixture spots. The plate is then developed in an appropriate solvent system. The positions of the spots are visualized, typically under UV light, due to the UV-active phenyl ring in the product and potentially the reactants.

The progress of the reaction is observed by the gradual disappearance of the starting material spots and the appearance and intensification of the product spot. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. youtube.com

Table 5: Conceptual TLC Data for Reaction Monitoring

| Compound | Rf Value (Conceptual) | Observation over Time |

|---|---|---|

| Starting Material A | 0.25 | Spot intensity decreases |

| Starting Material B | 0.70 | Spot intensity decreases |

Applications and Emerging Research Directions of Methyl N Methyl N Phenylcarbamimidate in Organic Synthesis

Methyl N-methyl-N-phenylcarbamimidate as a Synthetic Building Block6.2. Utility in the Construction of Nitrogen-Containing Heterocycles6.3. Role as a Reagent in Specific Chemical Transformations (e.g., as a nitrogen source or an activating agent)6.4. Future Prospects for Carbamimidate Chemistry in Advanced Materials and Catalysis6.5. Development of Novel Methodologies Leveraging the Unique Reactivity of the Carbamimidate Group

A comprehensive and accurate article on this specific compound is contingent on future research and publications that detail its synthesis, reactivity, and applications in organic chemistry.

Conclusion and Outlook

Identification of Unresolved Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the very existence and characterization of Methyl N-methyl-N-phenylcarbamimidate. The lack of any published research presents a complete void in the understanding of this molecule. Key unresolved challenges and knowledge gaps include:

Synthesis: There are no reported methods for the synthesis of this compound. Designing a viable synthetic pathway is the first and most critical challenge.

Physical and Chemical Properties: Fundamental properties such as molecular weight, melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are entirely unknown.

Reactivity: The chemical behavior of this compound, including its stability, reactivity with common reagents, and potential to participate in various organic reactions, has not been investigated.

Potential Applications: Without any knowledge of its properties and reactivity, the potential applications of this compound in any field of chemical science remain purely speculative.

Proposed Future Research Avenues and Potential Impact on Chemical Science

The complete absence of information on this compound presents a unique opportunity for foundational research. Future research should be directed towards the following avenues:

Development of Synthetic Methodologies: The initial focus should be on the design and execution of a reliable synthetic route to produce this compound. This could potentially be adapted from general methods for the synthesis of other carbamimidates.

Characterization and Property Determination: Once synthesized, a thorough characterization of the compound is paramount. This would involve:

Structural Elucidation: Using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure.

Physical Property Measurement: Determining key physical constants such as melting point, boiling point, and solubility.

Spectroscopic Analysis: Recording IR and UV-Vis spectra to understand its electronic and vibrational properties.

Exploration of Chemical Reactivity: A systematic study of its reactivity with a range of electrophiles and nucleophiles would provide insights into its chemical nature and potential for further functionalization.

Computational Studies: In parallel with experimental work, computational modeling could be employed to predict the compound's geometry, electronic structure, and reactivity, which can guide experimental design.

The potential impact of such research on chemical science lies in the expansion of chemical space and the possibility of discovering novel reactivity and applications. Carbamimidate moieties are present in some biologically active molecules and ligands for catalysis. The synthesis and study of a new, unexplored member of this class could lead to the development of new pharmaceuticals, agrochemicals, or catalysts. At a fundamental level, it would contribute to a more complete understanding of the structure-property relationships within the carbamimidate family of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.